molecular formula C27H25N3O4S B11600446 Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11600446
M. Wt: 487.6 g/mol
InChI Key: CRZUDKAKFGRNDM-UHFFFAOYSA-N
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Description

Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a structurally complex small molecule characterized by:

  • A thioxoimidazolidinone core (2-thioxoimidazolidin-4-one) with a 5-oxo substituent.
  • A phenyl group at position 1 and a 2-phenylethyl group at position 3 of the imidazolidinone ring.
  • An acetylated amino group linking the core to a methyl 4-aminobenzoate moiety.

This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

methyl 4-[[2-[5-oxo-1-phenyl-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O4S/c1-34-26(33)20-12-14-21(15-13-20)28-24(31)18-23-25(32)30(22-10-6-3-7-11-22)27(35)29(23)17-16-19-8-4-2-5-9-19/h2-15,23H,16-18H2,1H3,(H,28,31)

InChI Key

CRZUDKAKFGRNDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with an appropriate acylating agent to form the intermediate 4-acylaminobenzoic acid . This intermediate is then reacted with a thioxoimidazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .

Mechanism of Action

The mechanism of action of Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of enzymes or receptors involved in various biological pathways . This interaction can lead to changes in cellular processes, contributing to its observed bioactive effects .

Comparison with Similar Compounds

Structural Analogues

Key analogues and their differentiating features:

Compound Name Core Structure Substituents at Position 3 Substituents at Position 5 Functional Groups
Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate 2-thioxoimidazolidin-4-one 2-phenylethyl 5-oxo Methyl benzoate, acetyl amino linker
5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-one 2-thioxoimidazolidin-4-one 2-(4-fluorophenyl)-2-oxo-ethyl Benzylidene Ethyl ester, fluorophenyl group
5-(1H-Indol-3-ylmethylene)-2-thioxo-imidazolidin-4-one 2-thioxoimidazolidin-4-one Varies (e.g., indole derivatives) Substituted benzylidene Cyanoacrylate or indole moieties

Key Observations:

  • Position 3 Substituents: The target compound’s 2-phenylethyl group contrasts with the 2-oxo-ethyl or cyanoacrylate-derived groups in analogues.
  • Position 5 Substituents : The 5-oxo group in the target compound vs. benzylidene or indole-based substituents in analogues may influence ring conformation and hydrogen-bonding interactions.
  • Functional Groups: The methyl benzoate ester in the target compound differs from ethyl esters or cyano groups in analogues, affecting solubility and metabolic stability.

Computational and Crystallographic Insights

  • SHELX Applications : The refinement of crystal structures using SHELXL is critical for comparing molecular conformations. For example, the target compound’s phenyl-ethyl substituent may adopt a gauche conformation, whereas analogues with oxo-ethyl groups exhibit planar arrangements due to resonance stabilization.
  • Hydrogen Bonding: The 5-oxo group in the target compound may form intramolecular H-bonds with the thioxo group, stabilizing the imidazolidinone ring—a feature absent in benzylidene derivatives.

Biological Activity

Methyl 4-({[5-oxo-1-phenyl-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazolidinones, characterized by a complex structure that includes an imidazolidinone ring, a phenyl group, and a benzoate ester. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of approximately 378.47 g/mol. The structure contributes to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular processes and disease progression.
  • Receptor Binding : Preliminary studies suggest that it may interact with various receptors, potentially influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity : Some findings indicate that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrate that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.
  • Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound may induce apoptosis in cancer cell lines, highlighting its possible application in cancer therapy.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses yielding greater anti-inflammatory effects.

Dose (mg/kg)Paw Edema Reduction (%)
1025
2050
4075

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as a therapeutic agent for bacterial infections.

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